molecular formula C11H19NO B13318597 3-(Cyclooct-2-en-1-yloxy)azetidine

3-(Cyclooct-2-en-1-yloxy)azetidine

Cat. No.: B13318597
M. Wt: 181.27 g/mol
InChI Key: KGGDJOUDKIBLOQ-XQRVVYSFSA-N
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Description

3-(Cyclooct-2-en-1-yloxy)azetidine is an organic compound with the molecular formula C₁₁H₁₉NO It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and cyclooctene, an eight-membered ring with a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclooct-2-en-1-yloxy)azetidine typically involves the reaction of cyclooct-2-en-1-ol with azetidine under specific conditions. One common method is the nucleophilic substitution reaction where cyclooct-2-en-1-ol is treated with azetidine in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through techniques like distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclooct-2-en-1-yloxy)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted azetidines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF or potassium tert-butoxide in THF.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted azetidines with various functional groups.

Scientific Research Applications

3-(Cyclooct-2-en-1-yloxy)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclooct-2-en-1-yloxy)azetidine involves its interaction with various molecular targets. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The cyclooctene moiety provides additional sites for chemical modification, allowing the compound to participate in a wide range of chemical reactions. These interactions can affect molecular pathways involved in enzyme activity, signal transduction, and other cellular processes .

Comparison with Similar Compounds

    Azetidine: A simpler four-membered nitrogen-containing ring without the cyclooctene moiety.

    Cyclooctene: An eight-membered ring with a double bond, lacking the azetidine ring.

    3-(Cyclooct-2-en-1-yloxy)aziridine: A similar compound where the azetidine ring is replaced by a three-membered aziridine ring.

Uniqueness: 3-(Cyclooct-2-en-1-yloxy)azetidine is unique due to the combination of the azetidine and cyclooctene rings, which provides a distinct set of chemical properties and reactivity. This dual-ring structure allows for a broader range of chemical modifications and applications compared to its simpler counterparts .

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

3-[(2Z)-cyclooct-2-en-1-yl]oxyazetidine

InChI

InChI=1S/C11H19NO/c1-2-4-6-10(7-5-3-1)13-11-8-12-9-11/h4,6,10-12H,1-3,5,7-9H2/b6-4-

InChI Key

KGGDJOUDKIBLOQ-XQRVVYSFSA-N

Isomeric SMILES

C1CC/C=C\C(CC1)OC2CNC2

Canonical SMILES

C1CCC=CC(CC1)OC2CNC2

Origin of Product

United States

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